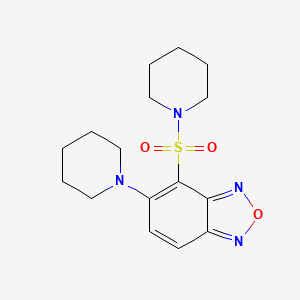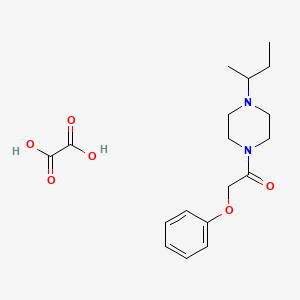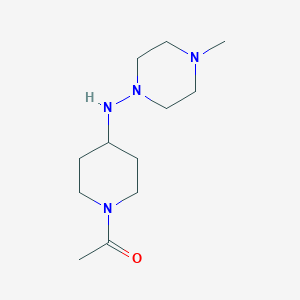
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole, also known as PBD, is a fluorescent probe that is widely used in scientific research applications. PBD has a unique structure that allows it to bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. In
作用机制
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole binds to DNA and RNA through intercalation, which is the insertion of the 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole molecule between adjacent base pairs. This intercalation causes a conformational change in the nucleic acid structure, which can be detected through changes in fluorescence. The binding of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole to nucleic acids can also cause DNA or RNA strand breaks, which can be used to study DNA damage and repair mechanisms.
Biochemical and Physiological Effects
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has been shown to have minimal toxicity and is not mutagenic. However, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can cause DNA or RNA strand breaks, which can lead to cell death or mutations if not repaired properly. 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription, which can lead to cell death.
实验室实验的优点和局限性
One of the main advantages of using 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole in lab experiments is its high sensitivity and specificity for nucleic acids. 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can detect changes in nucleic acid structure and function with high accuracy and precision. Additionally, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is relatively easy to use and has a low cost compared to other nucleic acid probes. However, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has some limitations, including its potential to cause DNA or RNA strand breaks and its limited ability to differentiate between different nucleic acid structures.
未来方向
Future research on 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole could focus on developing new synthesis methods to improve yield and purity. Additionally, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole could be modified to improve its specificity for certain nucleic acid structures or to reduce its potential to cause DNA or RNA strand breaks. Further research could also explore the use of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole in live cell imaging and its potential applications in disease diagnosis and treatment.
Conclusion
In conclusion, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is a valuable tool for studying nucleic acid structure and function in scientific research applications. Its unique structure and fluorescent properties make it a versatile and sensitive probe for detecting changes in nucleic acid structure and function. However, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has some limitations and potential risks that must be considered when using it in lab experiments. Future research on 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole could lead to new applications and improvements in its synthesis and specificity for nucleic acid structures.
合成方法
The synthesis of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole involves several steps, including the reaction of 2,1,3-benzoxadiazole with piperidine and the subsequent reaction of the resulting compound with piperidine sulfonic acid. The final product is obtained through purification and crystallization. The synthesis of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is a complex process that requires specialized equipment and expertise.
科学研究应用
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is widely used in scientific research applications due to its fluorescent properties and ability to bind to nucleic acids. 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is often used in DNA sequencing, where it is used to detect single nucleotide polymorphisms (SNPs). 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is also used in RNA structure analysis, where it is used to probe for RNA secondary structures. Additionally, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is used in fluorescence microscopy to visualize nucleic acids in live cells.
属性
IUPAC Name |
5-piperidin-1-yl-4-piperidin-1-ylsulfonyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-24(22,20-11-5-2-6-12-20)16-14(19-9-3-1-4-10-19)8-7-13-15(16)18-23-17-13/h7-8H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUBNJMWHKEUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=NON=C3C=C2)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperidin-1-yl-4-piperidin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)

![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)